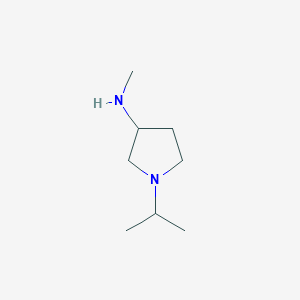

1-isopropyl-N-methylpyrrolidin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

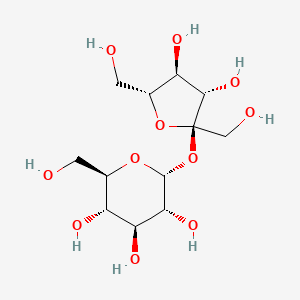

The compound 1-isopropyl-N-methylpyrrolidin-3-amine is a molecule of interest in various chemical syntheses and applications. It is related to several research studies focusing on the synthesis of unnatural amino acids, key intermediates for pharmaceuticals, and the study of molecular dynamics and stereochemistry.

Synthesis Analysis

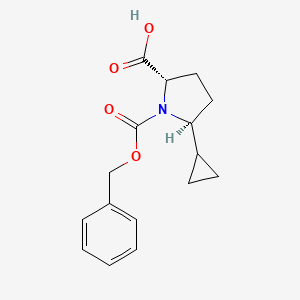

The asymmetric synthesis of unnatural amino acids using isopropylamine as an amino donor has been demonstrated through ω-transaminase-catalyzed amino group transfer between α-keto acids and isopropylamine . Another study describes the stereoselective process for preparing N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the development of an antibiotic, from a related compound using steps such as asymmetric Michael addition and stereoselective alkylation .

Molecular Structure Analysis

Dynamic NMR studies and molecular mechanics calculations have been used to investigate the stereodynamics of N-isopropyl-N-methylpropargylamine, a compound similar to 1-isopropyl-N-methylpyrrolidin-3-amine. These studies reveal the conformational preferences of the molecule and provide insights into the stabilization mechanisms of its structure .

Chemical Reactions Analysis

The synthesis of substituted 1-pyrrolines, which are structurally related to 1-isopropyl-N-methylpyrrolidin-3-amine, has been explored using N-vinylpyrrolidin-2-one as a 3-aminopropyl carbanion equivalent. This method involves reactions such as acylation, annulation, and cyclization . Additionally, a microwave-assisted, chemoselective synthesis of a novel antitumor and antimicrobial compound featuring the isopropyl group has been achieved, highlighting the versatility of reactions involving isopropylamine derivatives .

Physical and Chemical Properties Analysis

The crystallographic and spectroscopic characterization of a novel compound synthesized from isopropylamine reveals its orthorhombic centrosymmetric crystal form and the presence of two centers of chirality. The molecular geometry has been optimized using density functional theory calculations, which align well with the experimental data. The biological activity of the compound, including antitumor properties, has been attributed to functional groups such as the hydroxyl group and heterocyclic motifs . The synthesis and structure of quaternary ammonium salts derived from isopropylamine have also been studied, providing further insight into the physical and chemical properties of related compounds .

科学的研究の応用

Synthesis and Spectral Characterization

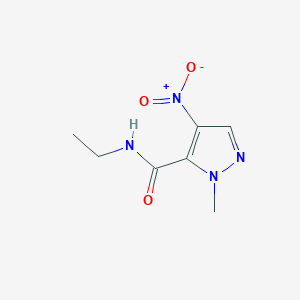

1-isopropyl-N-methylpyrrolidin-3-amine is utilized in the synthesis of novel compounds with potential antitumor and antimicrobial properties. For instance, a study demonstrated its use in the efficient one-pot microwave-assisted synthesis of hydroxypyrrolidin2-ones, highlighting its role in creating structurally diverse and potentially bioactive molecules (Azmy et al., 2018).

NMR Spectral Analysis in Education

In educational settings, 1-isopropyl-N-methylpyrrolidin-3-amine has been employed in undergraduate organic laboratory experiments to demonstrate the effects of structural differences on NMR spectral patterns. This application helps in understanding fundamental concepts in organic chemistry and spectroscopy (Saba et al., 2007).

Reactivity in Chemical Synthesis

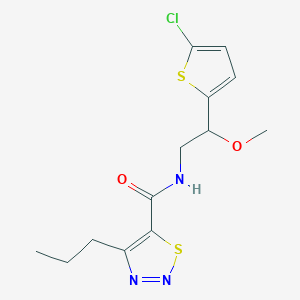

The compound is also a reactant in the synthesis of various chemical structures. For example, its reaction with halonitriles leads to the production of pyrimidines with polyhaloalkyl groups, showcasing its versatility in organic synthesis (Sosnovskikh et al., 2002).

Catalysis in Organic Reactions

1-isopropyl-N-methylpyrrolidin-3-amine has been used in studies exploring catalysis, such as in the hydroamination of amines. This demonstrates its potential in facilitating and influencing the course of organic reactions (Field et al., 2003).

Involvement in Polymer Synthesis

In the field of polymer chemistry, it has been involved in the synthesis of polymers with specific end groups, which is crucial for tailoring the properties of polymers for various applications (Liu & Rimmer, 2002).

Role in Medicinal Chemistry

1-isopropyl-N-methylpyrrolidin-3-amine also finds its use in medicinal chemistry, such as in the synthesis of potent and selective H3 receptor antagonists. This highlights its significance in the development of new therapeutic agents (Ku et al., 2006).

作用機序

“1-isopropyl-N-methylpyrrolidin-3-amine” works by blocking the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in increased stimulation and arousal, as well as improved cognitive function and mood.

Safety and Hazards

特性

IUPAC Name |

N-methyl-1-propan-2-ylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-5-4-8(6-10)9-3/h7-9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPFFIMUVJUYQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-N-methylpyrrolidin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2506051.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2506054.png)

![1-(3-Methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)prop-2-en-1-one](/img/structure/B2506056.png)

![2-[(2-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B2506060.png)

![2-[4-Methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2506068.png)

![Tert-butyl (1R,5S)-spiro[9-azabicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate](/img/structure/B2506071.png)